molecular formula C11H16N2 B126078 N-Phenylpiperidin-4-amine CAS No. 23056-29-3

N-Phenylpiperidin-4-amine

Cat. No.: B126078
CAS No.: 23056-29-3
M. Wt: 176.26 g/mol
InChI Key: LKRMTUUCKBQGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylpiperidin-4-amine, also known as 4-Anilinopiperidine, is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is significant in various fields, including pharmaceuticals and chemical research, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-piperidone with aniline. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of various therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: N-Phenylpiperidin-4-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMTUUCKBQGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177624
Record name 4-Anilinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-29-3
Record name N-Phenyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Anilinopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23056-29-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ANILINOPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 0.5 to 5.0 parts (w/w) of 4-piperidone hydrochloride monohydrate, preferably 1.00 to 3.00 parts (w/w) and 0.5 to 5.0 parts (w/w) of aniline, preferably 1.0 to 2.0 parts (w/w), 1 to 20 parts (w/w) of zinc preferably 4 to 12 parts (w/w) and 5 to 100 parts (w/w) of 90% acetic acid preferably 20 to 50 parts (w/w) were added and stirred at room temperature for 15 to 35 hrs, preferably 20 to 30 hrs, and then at 50 to 90° C., preferably at 65 to 80° C. for 15 to 35 hrs, preferably 20 to 30 hrs. After completion of the reaction, water was added to the reaction mixture and filtered. Crushed ice was added to the filtrate and was neutralized with excess of aqueous sodium hydroxide solution. The crude 4-anilinopiperidine was obtained by filtration. It was then recrystallized with acetone to give colorless needles of 4-anilinopiperidine, mp 105-06° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylpiperidin-4-amine
Reactant of Route 2
N-Phenylpiperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-Phenylpiperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-Phenylpiperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-Phenylpiperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-Phenylpiperidin-4-amine
Customer
Q & A

Q1: What is the significance of detecting N-Phenylpiperidin-4-amine (4-ANPP) on shipping materials?

A1: this compound (4-ANPP) is a known precursor to fentanyl analogs []. Its presence on shipping materials suggests the potential for illicit fentanyl production and distribution. Identifying 4-ANPP, even in trace amounts, can serve as a crucial indicator for law enforcement and public health officials to track and intercept the flow of these dangerous substances.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.